molecular formula C19H15ClF2N2O3 B2509771 Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189914-98-4

Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2509771
M. Wt: 392.79
InChI Key: YPDJVVONDYXRGQ-UHFFFAOYSA-N
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Description

Quinolines and their derivatives are a class of compounds with significant pharmaceutical importance, often utilized for their antibacterial properties. The compound , ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of quinoline that is not directly mentioned in the provided papers but is related to the compounds studied within them.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is reported, beginning with commercially available 2-aminobenzoic acids. The first step involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach for a related compound, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, utilizes the Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These methods highlight the versatility and efficiency of modern synthetic techniques in constructing complex quinoline structures.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR spectrometry. For example, a study on halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided detailed NMR spectral data, including chemical shifts and coupling constants for hydrogen, carbon, and fluorine atoms . This information is crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, for instance, involves a sequence of reactions including reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These reactions demonstrate the complexity and specificity required in the synthesis of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of halogen atoms, for example, can significantly affect these properties. The antibacterial activity of quinoline derivatives is also a key chemical property, with some derivatives showing efficacy against both Gram-positive and Gram-negative organisms . The physical properties, such as melting points, are often determined alongside structural confirmation to ensure the correct compound has been synthesized .

Scientific Research Applications

Antibacterial Applications

Quinoline-3-carboxylates have been synthesized and investigated for their in vitro antibacterial activity. The synthesis process involves base-catalyzed Friedlander condensations, followed by reactions with POCl3 to yield 2-chloroquinoline-3-carboxylates. These compounds exhibited moderate activity against Bacillus subtilis and Vibrio cholera, suggesting their potential as antibacterial agents (Krishnakumar et al., 2012).

Synthetic Methodologies

A practical synthesis for a key intermediate used in the production of prulifloxacin, a tricyclic quinolone, has been developed. This synthesis route includes chlorination and intramolecular cyclization reactions, showcasing the compound's role in the development of novel pharmaceuticals (Matsuoka et al., 1997).

Heterocyclic Chemistry

The synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanfhrylenes, utilizes ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate as a versatile synthon. These compounds contribute to the exploration of new chemical spaces in heterocyclic chemistry (Mekheimer et al., 2005).

Antimicrobial Activity

The synthesis of 3-hydroxyquinolones from 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid demonstrates the modification of quinolone derivatives to enhance their antimicrobial properties. These modifications include reductive decarboxylation and subsequent reactions to generate compounds with potential antimicrobial activity (Rádl & Janichová, 1992).

Chemical Synthesis

Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted Gould-Jacobs reaction with aluminium metal as a catalyst. This method highlights the efficiency of modern synthetic techniques in producing quinoline derivatives with high yield (Song Bao-an, 2012).

properties

CAS RN

1189914-98-4

Product Name

Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C19H15ClF2N2O3

Molecular Weight

392.79

IUPAC Name

ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25)

InChI Key

YPDJVVONDYXRGQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F

solubility

not available

Origin of Product

United States

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